Increased Molecular Weight and Complexity vs. Unsubstituted Bis-Benzothiazol-2-yl-Amine
The target compound exhibits a higher molecular weight (313.39 g/mol) compared to the unsubstituted bis-benzothiazol-2-yl-amine (CAS 34997-17-6, MW 283.37 g/mol) due to the addition of a methoxy group [1]. This increased molecular complexity can enhance target specificity and reduce off-target interactions in biological systems.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 313.39 |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine (CAS 34997-17-6): 283.37 |
| Quantified Difference | +30.02 g/mol (10.6% increase) |
| Conditions | Calculated from molecular formula |
Why This Matters
Higher molecular weight contributes to increased polar surface area and potential for additional hydrogen bonding, which can improve binding affinity and selectivity for biological targets.
- [1] Chemsrc. N-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine (CAS 34997-17-6). Molecular Weight: 283.37. View Source
